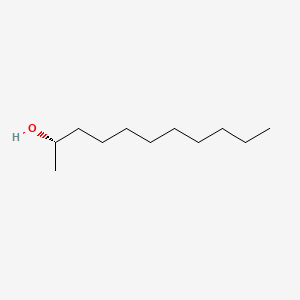

(S)-2-Undecanol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

85617-05-6 |

|---|---|

Molekularformel |

C11H24O |

Molekulargewicht |

172.31 g/mol |

IUPAC-Name |

(2S)-undecan-2-ol |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |

InChI-Schlüssel |

XMUJIPOFTAHSOK-NSHDSACASA-N |

SMILES |

CCCCCCCCCC(C)O |

Isomerische SMILES |

CCCCCCCCC[C@H](C)O |

Kanonische SMILES |

CCCCCCCCCC(C)O |

Andere CAS-Nummern |

85617-05-6 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for S 2 Undecanol

Chemo-Catalytic Approaches to (S)-2-Undecanol

Chemical catalysis provides robust and scalable methods for the synthesis of chiral alcohols. These approaches often rely on the use of metal catalysts and specific reagents to control the stereochemical outcome of the reaction.

The asymmetric reduction of the corresponding prochiral ketone, 2-undecanone (B123061), is a direct and common strategy to produce this compound. This transformation requires a chiral catalyst or reagent to selectively generate one enantiomer over the other.

One method involves catalytic transfer hydrogenation (CTH). In a study using magnesium oxide (MgO) as a catalyst and 2-pentanol (B3026449) as the hydrogen donor, 2-undecanone was reduced to 2-undecanol (B40161). mdpi.com In a combination test with 2-nonanone, both ketones showed identical reactivity, achieving a 41% yield of the corresponding alcohols after six hours. mdpi.com Another straightforward chemical reduction uses sodium borohydride (B1222165) in a water/propan-2-ol solution to reduce 2-undecanone, resulting in a 91% yield of 2-undecanol. termedia.pl

Table 1: Chemo-Catalytic Reduction of 2-Undecanone

| Method | Catalyst/Reagent | Hydrogen Donor/Solvent | Yield | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | MgO | 2-Pentanol | 41% | mdpi.com |

| Chemical Reduction | Sodium Borohydride | Water/Propan-2-ol | 91% | termedia.pl |

Beyond the direct reduction of ketones, other stereoselective transformations can be employed, often starting from a different chiral molecule. This "chiral pool" approach leverages existing stereocenters to build the desired product.

A notable example is the synthesis of this compound starting from (S)-propylene oxide. kyoto-u.ac.jp In this method, a THF solution of (S)-propene oxide is added to a mixture of n-octylmagnesium bromide, copper(I) iodide (CuI), and dimethyl sulfide (B99878) (Me2S) at -20 °C. kyoto-u.ac.jp The reaction proceeds via the stereospecific ring-opening of the epoxide by the organocuprate reagent, yielding this compound. kyoto-u.ac.jp

Tandem catalysis, where multiple catalytic reactions occur in a single pot, offers an efficient route to complex molecules from simple precursors. osti.gov While not always producing this compound directly, these systems are relevant for the synthesis of the undecanol (B1663989) carbon skeleton.

A prominent example is the tandem hydroformylation/hydrogenation of terminal alkenes to produce linear alcohols. acs.org Researchers have developed a dual-catalyst system using a rhodium complex for hydroformylation and a ruthenium catalyst (Shvo's catalyst) for the subsequent hydrogenation. acs.orgresearchgate.net When applied to 1-decene (B1663960) with syngas (a mixture of H2 and CO), this one-pot reaction yields n-undecanol (1-undecanol) with high efficiency. researchgate.net The system demonstrates mutual orthogonality, where the rhodium catalyst exclusively handles the hydroformylation and the ruthenium catalyst performs the hydrogenation, leading to yields of up to 90% for the linear alcohol. acs.orgresearchgate.netrsc.org

Table 2: Tandem Hydroformylation/Hydrogenation of 1-Decene

| Catalytic System | Alkene Substrate | Primary Product | Yield | Reference |

|---|---|---|---|---|

| Rh/Ru Dual Catalyst (e.g., xantphos/[Rh(acac)(CO)2] + Shvo's catalyst) | 1-Decene | n-Undecanol | ~90% | researchgate.netrsc.org |

Biocatalytic Synthesis Strategies for this compound

Biocatalysis has emerged as a powerful alternative to traditional chemical methods, utilizing enzymes or whole-cell systems to perform reactions with high selectivity under mild conditions. core.ac.uk

Enzymes, particularly reductases, are highly effective in the stereoselective reduction of ketones. Whole-cell biocatalysts, which contain the necessary enzymes and cofactors, are often used for these transformations.

The use of whole cells from Brazilian beans (Vigna unguiculata) has been shown to be effective in the bioreduction of 2-undecanone. core.ac.uk This process yields enantiopure this compound with an enantiomeric excess (ee) of ≥99%. core.ac.uk After 72 hours, a conversion of 19% was achieved. core.ac.uk Similarly, the acetone (B3395972) powder of Geotrichum candidum is known to reduce various aliphatic ketones to the corresponding (S)-alcohols with excellent selectivity. researchgate.net

Table 3: Biocatalytic Synthesis of this compound

| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Whole cells of Vigna unguiculata | 2-Undecanone | This compound | 19% (after 72 h) | ≥99% (S) | core.ac.uk |

| Acetone powder of Geotrichum candidum | Aliphatic Ketones | (S)-Alcohols | - | Excellent | researchgate.net |

| LBADH / HAPMO | (±)-2-Undecanol | This compound | - | Excellent | mdpi.com |

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of carbonyl compounds to alcohols. mdpi.comworthington-biochem.com These enzymes are central to many biocatalytic reduction pathways and often exhibit high stereoselectivity. nih.gov

Many ADHs selectively produce (S)-alcohols from ketone substrates. nih.gov For instance, an (S)-specific alcohol dehydrogenase from a Lactobacillus species (LBADH) has been used in the kinetic resolution of racemic 2-undecanol. mdpi.com In a coupled system with a Baeyer–Villiger monooxygenase, the LBADH selectively oxidizes the (R)-enantiomer, leaving the desired this compound with excellent optical purity. mdpi.com The applicability of ADHs for producing chiral alcohols is well-established, with NAD-dependent enzymes often coupled with a coenzyme regeneration system, such as formate (B1220265) dehydrogenase, to ensure economic feasibility for fine chemical production. nih.gov

Enzymatic Reduction Pathways for Chiral Alcohol Production

Lipase-Mediated Enantioselective Hydrolysis/Transesterification

Lipases are a class of enzymes that can catalyze the enantioselective hydrolysis or transesterification of racemic mixtures, a process known as kinetic resolution. mdpi.com In the context of 2-undecanol, a racemic mixture of (R)- and this compound can be resolved using a lipase (B570770). The enzyme selectively acylates the (R)-enantiomer, leaving the desired this compound unreacted. rsc.org

The choice of lipase and reaction conditions, such as the acyl donor and solvent, significantly influences the enantioselectivity and yield of the process. For instance, lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia have been successfully employed for the kinetic resolution of secondary alcohols. mdpi.comrsc.org The use of vinyl acetate (B1210297) as an acyl donor is common in these transesterification reactions. mdpi.com Supercritical carbon dioxide (scCO₂) has also been explored as a solvent, offering benefits such as improved space-time yield and being an environmentally benign option. rsc.org

Table 1: Lipase-Mediated Resolution of Secondary Alcohols

| Lipase Source | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Mucor miehei | rac-2-Undecanol | Transesterification | This compound | - | rsc.org |

| Novozym 435 | rac-1-Phenylethanol | Transesterification | (S)-1-Phenylethanol | 99% | rsc.org |

| Burkholderia cepacia | rac-2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Transesterification | (S)-acetate | 98% | mdpi.com |

Note: This table presents examples of lipase-mediated resolutions for secondary alcohols to illustrate the principle. Specific data for this compound resolution may vary based on the exact experimental conditions.

Microbial Whole-Cell Biotransformations for this compound Production

Whole-cell biotransformations offer an alternative to using isolated enzymes, providing a more robust and cost-effective system where cofactor regeneration occurs in situ. Various microorganisms, including yeasts and bacteria, can asymmetrically reduce the corresponding ketone, 2-undecanone, to produce this compound. google.com

For example, strains of Candida species have been shown to metabolize ketones. nih.gov Furthermore, recombinant Pseudomonas putida and Escherichia coli have been engineered to express specific enzymes, such as cytochrome P450 monooxygenases, for the selective hydroxylation of n-alkanes to chiral secondary alcohols. nih.gov In some cases, alcohol dehydrogenases (ADHs) are co-expressed to enhance the enantiopurity of the final product by selectively oxidizing any undesired enantiomer. nih.gov

Table 2: Microbial Production of Chiral Alcohols

| Microorganism | Substrate | Key Enzyme(s) | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| P. putida (recombinant) | Octane | CYP154A8, ADH | (S)-2-Octanol | 97% | nih.gov |

| P. putida (recombinant) | Nonane | CYP154A8, ADH | (S)-2-Nonanol | 97% | nih.gov |

| Nocardia fusca AKU 2123 | (RS)-2-Hexanol | (S)-Specific ADH | (R)-2-Hexanol | - | tandfonline.com |

Note: This table highlights the potential of whole-cell systems for producing chiral alcohols. While direct data for this compound is not specified in the provided context, the principle is transferable.

Chemoenzymatic Cascade Processes for this compound and Derivatives

Chemoenzymatic cascades integrate biocatalytic steps with traditional chemical reactions in a one-pot or sequential manner to synthesize complex molecules efficiently. researchgate.netmdpi.comrsc.org This approach leverages the high selectivity of enzymes and the broad reactivity of chemical catalysts. mdpi.com For the synthesis of this compound derivatives, a cascade might involve an initial enzymatic resolution or asymmetric synthesis of the alcohol, followed by a chemical modification step.

These cascades can be designed to overcome challenges such as catalyst incompatibility by using biphasic systems or by immobilizing one of the catalysts. researchgate.netchemrxiv.org For instance, an enzymatic oxidation could be followed by an organocatalyzed C-C or C-P bond formation. researchgate.net The development of such integrated processes is a key area of research for creating more sustainable and efficient synthetic routes to valuable chiral compounds. nih.gov

Preparation of this compound Derivatives and Analogs

The chiral center in this compound makes it a useful starting material for the synthesis of more complex chiral molecules.

Synthesis of Chiral Esters (e.g., Undecyl Acetate)

This compound can be readily converted to its corresponding esters, such as (S)-2-undecyl acetate, through esterification reactions. These reactions can be catalyzed by acids or, in keeping with green chemistry principles, by lipases. mdpi.com Lipase-catalyzed esterification in non-aqueous media is the reverse of hydrolysis and can be highly efficient. rsc.org

Chiral esters derived from this compound are valuable in their own right, for example, as components in the formulation of liquid crystals. researchgate.net Research has shown the synthesis of novel chiral benzoates and fluorobenzoates using optically active alcohols including this compound for the development of materials with specific mesomorphic properties. researchgate.net

Asymmetric Functionalization of this compound

The hydroxyl group of this compound provides a reactive site for further functionalization, allowing for the introduction of new chemical moieties while retaining the original stereochemistry. This can include its use in the synthesis of chiral auxiliaries or as a precursor for more complex molecular architectures. nih.gov

While direct examples of asymmetric functionalization starting from this compound are specific to the desired target molecule, the principles of asymmetric synthesis can be applied. For instance, the alcohol can be converted to a leaving group, followed by a nucleophilic substitution that proceeds with a defined stereochemical outcome. The development of dynamic catalyst systems and novel ligands continues to expand the possibilities for the selective functionalization of chiral alcohols. nih.gov

Application of S 2 Undecanol As a Chiral Building Block in Advanced Synthesis

Role in the Asymmetric Synthesis of Natural Products and Analogs

The precise stereochemistry of (S)-2-Undecanol makes it an important starting material for the synthesis of various natural products, particularly insect pheromones. nih.gov Pheromones are chemical signals used by insects for communication, and many possess chiral centers that are crucial for their biological activity. medchemexpress.comnih.gov Synthetic versions of these pheromones are widely used in agriculture for environmentally friendly pest management, requiring enantiomerically pure compounds for maximum efficacy. rsc.org

The synthesis of these natural products often involves leveraging the existing stereocenter of a chiral building block like this compound to construct the target molecule with the correct stereochemistry. For example, the propionate ester of (2S,8R)-8-methyl-2-decanol is the sex pheromone of the western corn rootworm. The synthesis of such molecules relies on key steps that combine chiral fragments, which can be derived from precursors like this compound through transformations such as oxidation to a ketone or conversion to an organometallic reagent. researchgate.net

| Natural Product Class | Key Structural Feature | Synthetic Role of this compound | Example Target Analog |

|---|---|---|---|

| Insect Sex Pheromones | Chiral secondary alcohol or ester | Provides the (S)-configured stereocenter | (2S,8R)-8-methyl-2-decyl propionate |

| Volatile Plant Metabolites | Long-chain chiral alcohol | Serves as a direct chiral precursor | Enantiomers of plant-emitted signaling molecules |

Utilization in the Synthesis of Optically Active Fine Chemicals

Beyond natural products, this compound is a precursor for a variety of optically active fine chemicals. Chiral alcohols are fundamental intermediates in the synthesis of high-value compounds where stereochemistry dictates function. Asymmetric catalytic hydrogenation of carbonyl compounds is a primary method for producing such chiral alcohols, but the use of pre-existing, enantiopure building blocks like this compound offers a direct and efficient alternative route known as "chiral pool synthesis." buchler-gmbh.com

| Target Fine Chemical Class | Synthetic Transformation | Significance |

|---|---|---|

| Chiral Amines | Conversion of hydroxyl to amino group (e.g., via mesylation and azide substitution/reduction) | Essential intermediates for chiral drugs and ligands. |

| Chiral Esters/Ethers | Esterification or etherification of the hydroxyl group | Used as chiral solvents, additives, or intermediates in further syntheses. |

| Chiral Ketones | Oxidation of the secondary alcohol | Key intermediates for C-C bond formation to build complex chiral structures. |

Integration into Advanced Materials and Ligands Research

The chiral nature of this compound also finds application in materials science, where molecular stereochemistry can influence macroscopic properties.

Chirality is a key design element in many liquid crystals, particularly in the formation of cholesteric (chiral nematic) and ferroelectric smectic phases. mdpi.commdpi.com Introducing a chiral molecule into a liquid crystal host can induce a helical superstructure, the properties of which (e.g., the helical pitch) are crucial for applications in displays and sensors. mdpi.compsu.edu this compound can be incorporated into a mesogenic (liquid crystal-forming) molecule, typically by esterification with a molecule containing a rigid core, such as benzoic acid derivatives. The chiral undecanol (B1663989) fragment acts as a "chiral tail," imparting its handedness to the resulting mesogen and influencing its self-assembly into chiral phases.

| Component | Function | Example Structure Element |

|---|---|---|

| Rigid Core | Provides the anisotropic shape for liquid crystalline behavior | 4-cyanobiphenyl |

| Linker | Connects the core to the chiral tail | Ester group (-COO-) |

| Chiral Tail | Induces helical twisting and chiral phases | (S)-2-undecyl group |

Ligands are essential for controlling the growth, stability, and solubility of nanoparticles. nih.govmdpi.com Chiral ligands can impart chiroptical properties to the nanoparticle surface or direct their self-assembly into chiral superstructures. For gold nanoparticles, thiol-based ligands are commonly used due to the strong affinity of sulfur for gold. nih.govnih.gov this compound can be chemically modified to create a chiral thiol ligand. For instance, converting the hydroxyl group to a thiol creates (S)-undecane-2-thiol. When used to cap gold nanoparticles, the long hydrocarbon chain enhances stability in nonpolar solvents, while the stereocenter at the surface creates a chiral microenvironment.

| Ligand Component | Function in Nanoparticle Synthesis | Derived from this compound |

|---|---|---|

| Binding Group | Anchors the ligand to the nanoparticle surface | Thiol (-SH) group |

| Alkyl Chain | Provides colloidal stability and solubility | Undecyl chain |

| Chiral Center | Induces chirality at the nanoparticle surface | (S)-configured C2 stereocenter |

Chiral polymers are of interest for applications in chiral separations, asymmetric catalysis, and chiroptical materials. One established method for creating chiral polymers is to polymerize monomers that have chiral side chains. mdpi.com Research has shown that incorporating side chains with a stereocenter, such as chiral 2-ethylhexyl groups, into conjugated polymer backbones can induce a chiral, helical ordering of the polymer chain. rsc.org Similarly, this compound can be used to synthesize a chiral monomer. For example, it can be attached as a side chain to a polymerizable unit like styrene or an acrylate. During polymerization, the presence of the chiral side chain can influence the conformation of the main polymer chain, resulting in a material with unique optical properties.

| Monomer Component | Function | Example |

|---|---|---|

| Polymerizable Group | Enables the monomer to link into a polymer chain | Vinyl group (on a vinyl ether or styrene) |

| Chiral Side Chain | Induces chirality in the final polymer structure | (S)-2-undecyloxy group |

In addition to being a building block that is incorporated into the final product, this compound can be used as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the reaction, the auxiliary is removed and can often be recovered. For example, this compound could be esterified with a prochiral ketone-containing carboxylic acid. The steric bulk and defined stereochemistry of the undecanol group would then direct the approach of a nucleophile (e.g., a Grignard reagent) to one face of the ketone, creating a new stereocenter with high selectivity. Subsequent hydrolysis would release the chiral product while regenerating the this compound. This strategy is analogous to well-known auxiliaries like Evans oxazolidinones and pseudoephedrine. wikipedia.org

| Step | Description | Role of this compound |

|---|---|---|

| 1. Attachment | A prochiral substrate is covalently bonded to the chiral auxiliary. | Forms a diastereomeric intermediate (e.g., an ester). |

| 2. Stereoselective Reaction | A reagent is added, and the auxiliary directs its approach. | Controls the formation of a new stereocenter. |

| 3. Cleavage | The bond between the product and the auxiliary is broken. | Released and can be recovered for reuse. |

Solvents in Chemical Processes

Research into the chemical transformations of this compound highlights the tailored use of solvents to achieve desired products with high purity and yield. For instance, in esterification reactions, which are a common transformation for alcohols, the choice of solvent can affect both the rate of reaction and the position of the equilibrium. Similarly, in nucleophilic substitution reactions where the hydroxyl group of this compound is converted into a better leaving group, the polarity and coordinating ability of the solvent play a pivotal role in the reaction mechanism and outcome.

The following data tables summarize the use of various solvents in key chemical processes involving this compound as a chiral precursor, based on documented research findings. These tables provide a comparative overview of how different solvents are utilized in specific reaction types, reflecting the nuanced role of the solvent in directing the course of synthesis.

Detailed Research Findings on Solvent Usage

Enzymatic catalysis offers a green and highly selective alternative for the transformation of chiral molecules like this compound. Lipase-catalyzed esterification or transesterification reactions are often carried out in non-polar organic solvents such as toluene or hexane. rero.ch These solvents are chosen to minimize the solubility of water, which can otherwise lead to competing hydrolysis reactions and reduce the esterification yield. nih.govresearchgate.net The nature of the organic solvent can also modulate the enzyme's activity and enantioselectivity by influencing the conformation of the enzyme and the partitioning of substrates and products between the solvent and the enzyme's active site. nih.gov In some instances, solvent-free systems are also employed for these enzymatic reactions. nih.gov

The conversion of this compound into other chiral molecules, such as chiral amines, often involves a multi-step synthesis. A common strategy is the initial conversion of the alcohol to a tosylate, followed by nucleophilic substitution with an amine or an amine precursor. The choice of solvent in the tosylation step is typically an aprotic solvent that can dissolve the alcohol and the tosyl chloride while accommodating a base, often a tertiary amine, to neutralize the HCl generated. In the subsequent substitution reaction, the polarity of the solvent can significantly impact the rate of the SN2 reaction.

The following interactive data tables provide a structured overview of solvents used in various chemical processes starting from this compound.

Table 1: Solvents in Mitsunobu Reactions of Secondary Alcohols

| Reactant | Nucleophile | Reagents | Solvent | Product | Stereochemistry | Reference |

| Secondary Alcohol | Carboxylic Acid | DEAD, PPh₃ | Tetrahydrofuran (THF) | Ester | Inversion | wikipedia.orgorganic-chemistry.org |

| Secondary Alcohol | Carboxylic Acid | DIAD, PPh₃ | Diethyl Ether | Ester | Inversion | wikipedia.org |

| Secondary Alcohol | Phenol | DEAD, PPh₃ | Toluene | Phenyl Ether | Inversion | nih.gov |

| Secondary Alcohol | Phthalimide | DEAD, PPh₃ | Tetrahydrofuran (THF) | N-Alkylphthalimide | Inversion | organic-chemistry.org |

| Note: DEAD = Diethyl azodicarboxylate, DIAD = Diisopropyl azodicarboxylate, PPh₃ = Triphenylphosphine. This table represents typical conditions for the Mitsunobu reaction of secondary alcohols, which is applicable to this compound. |

Table 2: Solvents in Lipase-Catalyzed Acylation of Secondary Alcohols

| Reactant | Acyl Donor | Enzyme | Solvent | Product | Reference |

| Secondary Alcohol | Isopropenyl acetate (B1210297) | Lipase (B570770) from Pseudomonas cepacia | Toluene | Chiral Acetate and remaining Alcohol | rero.ch |

| Secondary Alcohol | Vinyl acetate | Lipase | n-Hexane-1-butanol | Chiral Acetate and remaining Alcohol | core.ac.uk |

| Secondary Alcohol | Vinyl acetate | Lipase | Cyclohexane-ethyl acetate | Chiral Acetate and remaining Alcohol | core.ac.uk |

| Lauric Acid & Erythorbic Acid | Glycerol | Lipase | Solvent-free | Mixed Lauric Acid Esters | nih.gov |

| Note: This table illustrates common solvent systems for the enzymatic resolution of secondary alcohols, a process applicable to this compound. |

Table 3: Solvents in the Synthesis of Chiral Amines from 2-Amino Alcohols

| Reactant | Reagent | Base | Solvent System | Product | Reference |

| (S)-Amino alcohol | Tosyl chloride | Potassium Carbonate | Acetonitrile | (S)-N-Tosyl aziridine | beilstein-journals.org |

| (S)-Amino alcohol | Tosyl chloride | Potassium Hydroxide | Water/Dichloromethane | (S)-N-Tosyl aziridine | beilstein-journals.org |

| Note: This table provides examples of solvent systems for the synthesis of activated nitrogen-containing heterocycles from chiral amino alcohols, a synthetic pathway that can be conceptually related to transformations of this compound after its conversion to an amino alcohol. |

Biological and Ecological Research Contexts of S 2 Undecanol

Elucidation of Biological Roles and Metabolism

In the case of the strawberry sap beetle, Lobiopa insularis, 2-undecanol (B40161) is a component of the male-produced aggregation pheromone. nih.govresearchgate.net This pheromone attracts both males and females. nih.govresearchgate.net Analysis of the volatiles released by male beetles revealed the presence of 2-nonanone, 2-undecanone (B123061), and 2-undecanol. nih.gov Notably, the 2-undecanol found in this blend has a specific enantiomeric ratio of 3.5:1 in favor of the (S)-enantiomer. nih.govresearchgate.net

| Insect Species | Pheromone Type | Role of 2-Undecanol | Major Pheromone Component(s) | Other Minor Component(s) | Stereochemistry of 2-Undecanol |

|---|---|---|---|---|---|

| Resseliella theobaldi (Raspberry Cane Midge) | Female Sex Pheromone | Minor Component | (S)-2-acetoxy-5-undecanone | 2-undecanone, (S)-2-acetoxyundecane | (S) |

| Lobiopa insularis (Strawberry Sap Beetle) | Male Aggregation Pheromone | Component | 2-undecanone, 2-nonanone | - | (S):(R) = 3.5:1 |

Beyond its role in insect communication, 2-undecanol is recognized as a naturally occurring compound and a metabolite in both the plant and animal kingdoms. nih.gov It is classified as a fatty alcohol, a group of aliphatic alcohols with a chain of at least six carbon atoms. hmdb.ca In plants, (S)-2-Undecanol has been reported in species such as Ruta graveolens (common rue). nih.govmedchemexpress.com Its presence in various essential oils and as a volatile organic compound suggests its involvement in plant metabolic processes, although its specific functions are not fully elucidated. nih.gov In the context of animal metabolism, 2-undecanol is also considered an animal metabolite. nih.gov

Investigations into Biological Interactions

Specific research focusing exclusively on the interaction of this compound with biological membranes is limited. However, the effects of long-chain alcohols on lipid bilayers are well-documented, providing a basis for understanding its probable interactions. Alcohols are known to partition into the lipid bilayer of cell membranes, thereby altering their physical properties. The insertion of alcohol molecules can increase the fluidity of the membrane by disrupting the ordered packing of the lipid hydrocarbon chains. This leads to an increase in the area per lipid molecule and a decrease in membrane thickness.

The extent and nature of these interactions are dependent on the chain length of the alcohol. Long-chain alcohols, such as 2-undecanol, are expected to penetrate deeper into the hydrophobic core of the membrane. This insertion can lead to changes in membrane permeability to ions and other small molecules. While lower concentrations of alcohols generally increase fluidity, higher concentrations can lead to interdigitation of the lipid chains and a subsequent decrease in fluidity, or even membrane destabilization. The hydroxyl group of 2-undecanol would likely position itself near the polar headgroup region of the phospholipids, while the undecyl chain would align with the fatty acid tails. These interactions can influence the function of membrane-embedded proteins and signaling pathways.

2-Undecanol has been investigated for its antimicrobial properties against a range of microorganisms. Studies have shown that it possesses moderate activity against certain bacteria and fungi. For instance, research has demonstrated the bacteriostatic activity of 2-undecanol against the Gram-positive bacterium Bacillus subtilis. It has also shown inhibitory effects against the mold Aspergillus niger. Conversely, its activity against the Gram-negative bacterium Escherichia coli and the yeast Candida mycoderma has been found to be limited.

The antimicrobial activity of the enantiomers of 2-undecanol has also been a subject of study. The S(+) enantiomer of 2-undecanol exhibited a similar level of activity to the racemic mixture against the tested microorganisms. This suggests that the stereochemistry at the C-2 position may not be a critical determinant for its antimicrobial action in these specific cases. The proposed mechanism for the antimicrobial activity of long-chain alcohols like 2-undecanol involves the disruption of the cell membrane's structure and function, leading to increased permeability and leakage of cellular contents.

| Microorganism | Type | Observed Activity |

|---|---|---|

| Bacillus subtilis | Gram-positive bacterium | Bacteriostatic activity |

| Aspergillus niger | Mold | Inhibitory effect |

| Escherichia coli | Gram-negative bacterium | Low activity |

| Candida mycoderma | Yeast | Limited to no effect |

Biosynthesis and Biotransformation Pathways

The specific biosynthetic pathways leading to the formation of this compound in insects like Resseliella theobaldi and Lobiopa insularis, or in plants like Ruta graveolens, are not yet fully elucidated in the scientific literature. However, it is generally hypothesized that fatty acid metabolism is the likely origin of such compounds. The biosynthesis could potentially involve the modification of a C11 fatty acid precursor, such as undecanoic acid. This could occur through a series of enzymatic reactions involving reduction of a carbonyl group to a hydroxyl group, possibly catalyzed by a reductase enzyme that confers the specific (S)-stereochemistry.

The biotransformation or metabolism of this compound, like other alcohols, is expected to proceed through common detoxification pathways found in many organisms. nih.gov These Phase I and Phase II reactions primarily aim to increase the water solubility of the compound to facilitate its excretion. nih.gov

Potential biotransformation pathways include:

Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 2-undecanone. This reaction would be catalyzed by alcohol dehydrogenases. Further oxidation, if it occurs, could lead to cleavage of the carbon chain.

Conjugation (Phase II): The hydroxyl group provides a site for conjugation reactions. The most common of these is glucuronidation, where UDP-glucuronosyltransferase enzymes attach a glucuronic acid moiety to the alcohol, forming a much more water-soluble glucuronide conjugate. nih.gov Another possibility is sulfation, where a sulfotransferase enzyme catalyzes the addition of a sulfo group. nih.gov These conjugated products are then more readily excreted from the organism. nih.gov

Fungal and Microbial Biotransformations of Precursors

The biosynthesis of this compound in biological systems is primarily achieved through the stereoselective reduction of its corresponding prochiral ketone precursor, 2-undecanone. This biotransformation is a key example of microbial synthesis of valuable, optically active chiral alcohols, which are important building blocks in the flavor, fragrance, and pharmaceutical industries. The reaction is catalyzed by oxidoreductase enzymes, specifically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which are widespread in fungi and bacteria.

The general principle of this biotransformation follows Prelog's rule, where the enzyme's active site directs the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to one specific face (the Re-face) of the carbonyl group of 2-undecanone. This highly specific reaction results in the formation of the (S)-enantiomer of 2-undecanol with high enantiomeric excess (ee).

While specific studies detailing the biotransformation of 2-undecanone by a wide range of fungal species are not extensively documented, the process is well-established for a variety of analogous methyl ketones using numerous microorganisms. Yeasts such as Saccharomyces cerevisiae, Geotrichum candidum, and Rhodotorula rubra, as well as filamentous fungi like Mortierella isabellina, are known to effectively reduce ketones to their corresponding chiral alcohols. researchgate.net For example, research on various prochiral ketones demonstrates that fungal strains can yield secondary alcohols with high enantiomeric purity (94–99% ee). researchgate.net

The bacterium Paenibacillus polymyxa KM2501-1 has been identified as a natural producer of 2-undecanol, indicating it possesses the necessary enzymatic machinery for this conversion. researchgate.net Furthermore, endophytic fungi, which live within plant tissues, are recognized as a rich source of biocatalysts. Strains such as Phomopsis sp. and Fusarium proliferatum have been shown to produce 2-undecanone, the direct precursor to 2-undecanol, as a volatile organic compound (VOC). plos.org The co-occurrence of the ketone precursor and the alcohol product in microbial volatile profiles suggests a dynamic enzymatic process of reduction and oxidation.

Examples of Microbial Ketone Reductions

| Microorganism | Substrate (Precursor) | Product | Enzyme Type | Key Finding |

|---|---|---|---|---|

| Paenibacillus polymyxa KM2501-1 | 2-Undecanone (inferred) | 2-Undecanol | Alcohol Dehydrogenase / Ketoreductase | Identified as a natural producer of 2-undecanol for biocontrol applications. researchgate.net |

| Geotrichum candidum | α,β-Unsaturated Ketones | (S)-Secondary Alcohols | Alcohol Dehydrogenase / Ketoreductase | Achieves high enantiomeric excess (94-99%) in the reduction of various ketones. researchgate.net |

| Mortierella isabellina | α,β-Unsaturated Ketones | (S)-Secondary Alcohols | Alcohol Dehydrogenase / Ketoreductase | Demonstrates effective and highly stereoselective reduction of ketones. researchgate.net |

| Saccharomyces cerevisiae (Baker's Yeast) | Various Prochiral Ketones | Chiral Secondary Alcohols | Alcohol Dehydrogenase / Ketoreductase | A widely used biocatalyst for asymmetric ketone reduction, though selectivity can vary. acgpubs.orgresearchgate.net |

Role as Precursor in Volatile Compound Biosynthesis

Beyond its own formation, this compound can also serve as a precursor or intermediate in the biosynthesis of other volatile compounds. Its role can be either as a direct substrate for further enzymatic modification or as a signaling molecule that induces metabolic changes, leading to the production of different volatiles.

One significant metabolic pathway for secondary alcohols in microorganisms is oxidation via Baeyer-Villiger monooxygenases (BVMOs). acs.org These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters. While direct evidence for 2-undecanol is emerging, a well-documented analogous pathway exists for the degradation of 2-tridecanone (B165437) by a Pseudomonas strain. nih.gov In this process, 2-tridecanone is first reduced to 2-tridecanol. This secondary alcohol is then likely re-oxidized to the ketone, which subsequently undergoes a BVMO-catalyzed reaction to form an ester (undecyl acetate). This ester is then hydrolyzed by esterases to yield 1-undecanol (B7770649) and acetic acid. The resulting 1-undecanol can be further metabolized. This pathway demonstrates a clear precedent for 2-undecanol to be a precursor to other long-chain alcohols and their derivatives. nih.gov

In a different context, 2-undecanol has been shown to act as a metabolic trigger in plant-microbe interactions. Research on the biocontrol effect of 2-undecanol against root-knot nematodes in tomato plants revealed that its application to the soil significantly altered the profile of volatile compounds in the plant's root exudates. researchgate.net Metabolomic analysis showed that treatment with 2-undecanol led to the upregulation and release of other volatile compounds from the roots, most notably 10-undecenal. This finding indicates that 2-undecanol can act as a signaling molecule that initiates a defensive metabolic cascade in the plant, leading to the biosynthesis and emission of new nematicidal volatiles. researchgate.net

Volatile Compounds Derived From or Induced by 2-Undecanol

| Precursor | Derived/Induced Compound | Organism/System | Proposed Pathway | Reference |

|---|---|---|---|---|

| 2-Tridecanol (analogue of 2-Undecanol) | 1-Undecanol | Pseudomonas sp. | Baeyer-Villiger Monooxygenase (BVMO) oxidation followed by ester hydrolysis. | nih.gov |

| 2-Tridecanol (analogue of 2-Undecanol) | 1-Decanol | Pseudomonas sp. | Further degradation of 1-undecanol. | nih.gov |

| 2-Undecanol | 10-Undecenal | Tomato Plant (Solanum lycopersicum) | Induced biosynthesis in plant roots upon external application of 2-undecanol. | researchgate.net |

Advanced Analytical Techniques for S 2 Undecanol Research

Spectroscopic Characterization Methods

Spectroscopic techniques are foundational in the analysis of (S)-2-Undecanol, providing detailed information about its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in 2-undecanol (B40161) gives a distinct signal, with its chemical shift influenced by its electronic environment. The carbon atom bonded to the hydroxyl group (C2) will have a characteristic downfield shift compared to the other aliphatic carbons in the chain.

Table 1: Representative ¹H NMR Data for 2-Undecanol nih.gov

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 0.88 | t | -CH₃ (terminal) |

| 1.18 | d | -CH₃ (at C2) |

| 1.27 | m | -(CH₂)₇- |

| 3.78 | m | -CH(OH)- |

Note: Data is for the racemic mixture and may vary slightly based on solvent and instrument frequency.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the presence of a hydroxyl (-OH) group.

The O-H stretching vibration of an alcohol typically appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. tutorchase.com This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. tutorchase.comlibretexts.org Another key absorption is the C-O stretching vibration, which for a secondary alcohol like 2-undecanol, is typically observed in the 1000-1300 cm⁻¹ region. tutorchase.com The spectrum will also display C-H stretching absorptions from the alkane portion of the molecule, typically in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for 2-Undecanol tutorchase.comnist.govpressbooks.pub

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H Stretch |

| 2850-3000 | Strong | C-H Stretch |

| 1000-1300 | Medium | C-O Stretch |

Mass spectrometry (MS) is an extremely sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. rfi.ac.uknih.gov When this compound is analyzed by MS, it is first ionized, and then the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

The molecular ion peak (M⁺) for 2-undecanol will appear at an m/z corresponding to its molecular weight (172.31 g/mol ). nist.gov However, the molecular ion peak for alcohols can be weak or even absent. libretexts.orgchemistrynotmystery.com Common fragmentation patterns for secondary alcohols include the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). chemistrynotmystery.comyoutube.com For 2-undecanol, this would result in a prominent peak at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment. Another common fragmentation pathway for alcohols is the loss of a water molecule (dehydration), which would produce a peak at M-18 (m/z 154). libretexts.orgchemistrynotmystery.comyoutube.com These fragmentation patterns provide valuable clues for confirming the structure of the molecule. whitman.edu

Table 3: Key Mass Spectral Fragments for 2-Undecanol nih.govnist.gov

| m/z | Proposed Fragment |

| 172 | [C₁₁H₂₄O]⁺ (Molecular Ion) |

| 154 | [M - H₂O]⁺ |

| 45 | [CH₃CHOH]⁺ |

| 43 | [C₃H₇]⁺ |

Chromatographic Separation and Enantiomeric Purity Determination

Chromatographic techniques are essential for separating this compound from mixtures and for determining its enantiomeric purity, a critical parameter in many of its applications.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like 2-undecanol. sigmaaldrich.com In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

To separate the enantiomers of 2-undecanol, a chiral stationary phase (CSP) is required. These CSPs are designed to interact differently with the (S) and (R) enantiomers, leading to different retention times and thus, their separation. The enantiomeric excess (e.e.) can be determined by comparing the peak areas of the two enantiomers.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the enantiomers but also provides mass spectral data for each, confirming their identity. nih.gov This is particularly useful for the analysis of complex mixtures where other compounds may be present.

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the separation and quantification of chiral compounds. mdpi.com Similar to GC, chiral separation in HPLC is achieved by using a chiral stationary phase (CSP). researchgate.netcsfarmacie.cz A wide variety of CSPs are commercially available, including those based on polysaccharides, proteins, and cyclodextrins, offering a range of selectivities for different types of chiral molecules, including alcohols. phenomenex.comelementlabsolutions.com

The separation in HPLC is based on the differential interactions between the enantiomers of 2-undecanol and the chiral stationary phase as they are carried through the column by a liquid mobile phase. elementlabsolutions.com The composition of the mobile phase, which often consists of a mixture of solvents like hexane and an alcohol modifier such as isopropanol or ethanol, can be optimized to achieve the best separation. mdpi.comcsfarmacie.cz By precisely controlling the flow rate and mobile phase composition, HPLC can provide highly accurate and reproducible quantification of the enantiomeric composition of a sample. nih.gov

Table 4: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Key Application |

| Chiral GC | Chiral Stationary Phase | Inert Gas (e.g., He, N₂) | Differential partitioning and interaction with CSP | Enantiomeric excess determination of volatile samples |

| Chiral HPLC | Chiral Stationary Phase | Liquid (e.g., Hexane/Isopropanol) | Differential interaction with CSP | Enantiomeric separation and quantification |

Enantioselective Chromatography for Stereoisomer Resolution

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is fundamental in stereochemistry, particularly in fields where stereoisomerism dictates biological activity. wikipedia.org For this compound, separating it from its mirror image, (R)-2-Undecanol, requires specialized techniques, as enantiomers possess identical physical properties such as boiling point and solubility, making them inseparable by conventional methods. libretexts.org Enantioselective chromatography, especially High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a primary and effective method for achieving this separation. nih.govsigmaaldrich.com

This technique relies on the use of a Chiral Stationary Phase (CSP). A CSP is a stationary phase that is itself a chiral molecule. khanacademy.org The principle of separation is based on the differential interaction between the two enantiomers of the analyte and the chiral stationary phase. sigmaaldrich.com These interactions form transient diastereomeric complexes. Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP than the other, causing it to travel through the column more slowly. ntu.edu.sg This difference in retention time allows for their separation and individual collection. ntu.edu.sg

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including alcohols. researchgate.net The enantiorecognition mechanism on these phases is often a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. researchgate.netsemanticscholar.org The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol), is critical for optimizing the separation. nih.gov Adjusting the mobile phase composition, flow rate, and temperature can further improve the resolution between the enantiomers. sigmaaldrich.com

| Chiral Stationary Phase (CSP) Type | Common Base Polymer | Typical Chiral Selector | Primary Interaction Mechanism | Applicability to Chiral Alcohols |

|---|---|---|---|---|

| Polysaccharide-based | Cellulose, Amylose | Tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole, steric inclusion | High |

| Pirkle-type (Brush-type) | Silica | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Moderate to High |

| Macrocyclic Glycopeptide | Silica | Teicoplanin, Vancomycin | Inclusion complexation, hydrogen bonding, ionic interactions | High |

| Chiral Crown Ether | Silica | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation | Applicable to chiral amines and amino acids, less common for alcohols |

Spectrophotometric Methods in Extraction and Quantification Studies

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu However, the direct application of UV-Vis spectrophotometry for the quantification of this compound is limited.

Simple aliphatic alcohols like 2-undecanol lack a chromophore—a part of a molecule responsible for absorbing light in the ultraviolet or visible regions of the electromagnetic spectrum. youtube.com Consequently, this compound does not absorb significantly in the typical UV-Vis range (200-800 nm), making its direct quantification challenging and insensitive. nist.gov

Despite this limitation, spectrophotometric methods can be employed indirectly. This typically involves a pre-analysis step where the alcohol is either derivatized or complexed with a reagent to produce a colored or UV-absorbing product. For example, a reaction could be employed that quantitatively converts the alcohol to a derivative with a strong chromophore, and the concentration of the resulting derivative is then measured. Another approach is its use as a detection method following an extraction or separation process where a complexing agent that is UV-Vis active is involved. For instance, in certain analytical schemes, the quantification of a target analyte might involve an extraction step where the analyte forms a complex with a dye; the change in the absorbance of the dye can then be measured. nih.gov These indirect methods, while adding steps to the analytical procedure, enable the use of robust and widely available spectrophotometric instrumentation for quantification. libretexts.org

Microextraction Techniques Incorporating Undecanol (B1663989)

In modern analytical chemistry, there is a strong emphasis on developing environmentally friendly "green" sample preparation techniques. nih.gov Microextraction methods are at the forefront of this movement, as they significantly reduce the consumption of toxic organic solvents. mdpi.com One such technique is Solidified Floating Organic Drop Microextraction (SFODME), where undecanol (including its isomers like 1-undecanol (B7770649) and 2-undecanol) serves as an ideal extraction solvent. nih.gov

SFODME is a miniaturized liquid-liquid extraction method. In this procedure, a microdroplet (in the µL range) of an organic solvent that is immiscible with and less dense than water is added to an aqueous sample. nih.govnih.gov The mixture is agitated, allowing the target analytes to partition from the aqueous sample into the organic microdroplet. A key feature of SFODME is the use of an extraction solvent, such as 1-undecanol, which has a freezing point slightly above 0°C (1-undecanol freezes at approximately 13-15°C). nih.gov After the extraction, the sample is cooled in an ice bath, which solidifies the organic droplet. nih.gov The solidified drop can then be easily removed from the aqueous sample, melted at room temperature, and analyzed by a suitable instrumental method like flame atomic absorption spectrometry (FAAS) or gas chromatography (GC). nih.gov

The physical properties of undecanol are critical to the success of this technique. Its low density allows the drop to float on the aqueous sample, simplifying its collection, while its near-room-temperature freezing point allows for easy solidification without the need for extreme cooling agents. nih.govmdpi.com Research has demonstrated the successful application of SFODME using 1-undecanol as the extraction solvent for the preconcentration of trace amounts of various analytes, such as heavy metals, from water samples. nih.govresearchgate.netresearchgate.net

| Parameter | Optimized Value | Analyte | Reference |

|---|---|---|---|

| Extraction Solvent | 1-Undecanol | Palladium(II) | nih.gov |

| Extraction Solvent Volume | 100 µL | Palladium(II) | nih.gov |

| Sample pH | 2.5 | Palladium(II) | nih.gov |

| Chelating Agent | Ammonium pyrrolidinedithiocarbamate | Palladium(II) | nih.gov |

| Sonication Time | 3.0 min | Palladium(II) | nih.gov |

| Detection Limit | 0.60 ng/mL | Palladium(II) | nih.gov |

| Spiked Recovery | 97-105% | Palladium(II) | nih.gov |

| Parameter | Optimized Value | Analyte | Reference |

|---|---|---|---|

| Extraction Solvent | 1-Undecanol | Lead(II) | researchgate.net |

| Extraction Solvent Volume | 90 µL | Lead(II) | researchgate.net |

| Sample pH | 6.0 | Lead(II) | researchgate.net |

| Chelating Agent | 1-(2-pyridylazo)-2-naphthol (PAN) | Lead(II) | researchgate.net |

| Stirring Rate | 625 rpm | Lead(II) | researchgate.net |

| Extraction Time | 3 min | Lead(II) | researchgate.net |

| Preconcentration Factor | 22 | Lead(II) | researchgate.net |

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Methodologies for (S)-2-Undecanol

The synthesis of enantiomerically pure compounds like this compound is a central theme in modern organic chemistry. While classical methods exist, research is continuously directed towards developing more efficient, selective, and sustainable synthetic routes. Future developments are likely to focus on catalytic asymmetric synthesis, which avoids the need for chiral auxiliaries or stoichiometric chiral reagents.

Key emerging strategies that could be applied to the synthesis of this compound include:

Asymmetric (Transfer) Hydrogenation: This technique involves the reduction of a ketone precursor (2-undecanone) using a chiral catalyst and a hydrogen source. Recent advancements have produced highly efficient and enantioselective catalysts for the synthesis of chiral secondary alcohols. nih.gov The development of new catalysts with higher turnover numbers and selectivity remains an active area of research. nih.gov

Enzymatic and Biocatalytic Methods: The use of enzymes, such as alcohol dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral alcohols. These biocatalytic approaches can operate under mild conditions and often provide exceptional enantioselectivity. Research is focused on enzyme engineering and discovery to broaden the substrate scope and improve the stability of these biocatalysts.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has gained significant traction. researchgate.net Organocatalytic methods for the asymmetric reduction of ketones or the kinetic resolution of racemic 2-undecanol (B40161) could provide metal-free and environmentally benign pathways to this compound. researchgate.net

These advanced synthetic strategies aim to improve upon existing methods by offering higher yields, better enantiomeric purity, and more environmentally friendly processes. The ongoing development in stereoselective synthesis will be crucial for the cost-effective production of this compound for various applications. mdpi.com

Exploration of New Biological Functions and Applications of this compound and its Derivatives

This compound is known to be a component of some essential oils and has been identified as a pheromone in certain insects. researchgate.netmedchemexpress.com Research into its biological activities and those of its derivatives is an expanding area, with potential applications in agriculture, cosmetics, and pharmaceuticals.

Current and Potential Biological Activities:

Antimicrobial and Nematicidal Activity: Studies have shown that 2-undecanol and its derivatives can inhibit the growth of certain bacteria, such as Bacillus subtilis, and molds like Aspergillus niger. researchgate.net The S(+) enantiomer of 2-undecanol has demonstrated antimicrobial activity comparable to the racemic mixture. researchgate.net Furthermore, 2-undecanol has shown nematicidal activity against root-knot nematodes (Meloidogyne incognita), suggesting its potential as a microbial-derived nematicide for agricultural use. researchgate.net

Pheromonal Activity: 2-Undecanol is a flower-emitted volatile compound used by various Hymenoptera species as a pheromone component. medchemexpress.com It has also been identified as a male-specific volatile from the sap beetle Lobiopa insularis. medchemexpress.com This opens avenues for its use in pest management strategies through mating disruption or trapping.

Flavor and Fragrance: As a volatile organic compound, 2-undecanol is used as a flavoring agent in food and as an ingredient in fragrances. nih.gov

Future research will likely focus on synthesizing and screening novel derivatives of this compound to enhance their biological efficacy and explore new therapeutic or agricultural applications. mdpi.comnih.govekb.eg Structure-activity relationship (SAR) studies will be crucial in designing derivatives with improved potency and selectivity for specific biological targets. nih.gov The exploration of its role in plant defense mechanisms and inter-organismal communication is another promising research direction.

Table 1: Investigated Biological Activities of 2-Undecanol and Its Derivatives

| Activity | Target Organism/System | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacillus subtilis (bacterium), Aspergillus niger (mould) | Inhibition of growth | researchgate.net |

| Nematicidal | Meloidogyne incognita (root-knot nematode) | Inhibition of egg hatching and activity against juveniles | researchgate.net |

| Pheromonal | Hymenoptera species, Lobiopa insularis (sap beetle) | Component of pheromone blend | medchemexpress.com |

Advanced Characterization and Analytical Method Development for Chiral Undecanols

The accurate determination of the enantiomeric composition of chiral compounds is critical for both synthesis and application, particularly in the pharmaceutical and flavor industries. wikipedia.org The development of advanced and efficient analytical methods for separating and quantifying the enantiomers of 2-undecanol is an ongoing research focus. jiangnan.edu.cn

Key Analytical Techniques:

Chiral Gas Chromatography (GC): This is a widely used technique for the separation of volatile chiral compounds like 2-undecanol. researchgate.netgcms.cz The method relies on chiral stationary phases (CSPs), often based on derivatized cyclodextrins, which interact differently with the two enantiomers, leading to their separation. gcms.cz The development of new CSPs with higher selectivity and thermal stability is a key area of advancement. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for enantioselective analysis. researchgate.netmdpi.com By using a chiral stationary phase, the enantiomers of 2-undecanol or its derivatives can be separated and quantified. wikipedia.orgmdpi.com Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly employed. wikipedia.orgjiangnan.edu.cn

Capillary Electrophoresis (CE): CE has emerged as a high-efficiency technique for chiral separations, requiring only small sample volumes. jiangnan.edu.cnmdpi.com Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.

Future research in this area will likely focus on the development of faster and more sensitive methods for chiral analysis. jiangnan.edu.cn This includes the exploration of novel chiral stationary phases for GC and HPLC, as well as the advancement of techniques like supercritical fluid chromatography (SFC) for chiral separations. researchgate.net The integration of these separation techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of enantiomers in complex matrices. jiangnan.edu.cn

Table 2: Advanced Analytical Methods for Chiral Alcohols

| Technique | Principle of Separation | Key Advantages | Reference |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase (e.g., derivatized cyclodextrins). | High resolution for volatile compounds. | researchgate.netgcms.cz |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase (e.g., polysaccharide-based). | High versatility and applicability to a wide range of compounds. | wikipedia.orgmdpi.com |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector in the electrolyte. | High efficiency, rapid analysis, and low sample consumption. | jiangnan.edu.cnmdpi.com |

Q & A

Basic Research Question

- NMR Spectroscopy : Use H and C NMR to identify the hydroxyl group position and stereochemistry.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detect O-H stretching vibrations (~3200–3600 cm).

- Chiral GC/MS : Validate enantiopurity by comparing retention times with racemic or enantiopure standards .

Thermochemical data (e.g., phase transitions) from NIST databases can supplement structural analysis .

How should researchers address contradictions in reported thermodynamic properties of this compound?

Advanced Research Question

Contradictions in data (e.g., boiling points, enthalpy values) require:

Comparative Analysis : Cross-reference datasets from peer-reviewed journals and standardized databases (e.g., NIST).

Methodological Review : Assess whether discrepancies arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods).

Error Propagation Modeling : Quantify uncertainties in experimental setups using statistical frameworks .

Documentation of calibration standards and replication protocols is essential .

What methodologies optimize reaction conditions for this compound synthesis while minimizing racemization?

Advanced Research Question

- Low-Temperature Reactions : Reduce thermal energy to prevent stereochemical scrambling.

- Inert Atmospheres : Use argon/nitrogen to avoid oxidative side reactions.

- Kinetic Control : Shorten reaction times to favor kinetic over thermodynamic products.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates .

Literature reviews should prioritize studies using controlled experimental designs (e.g., fractional factorial designs) to isolate variables .

How can researchers conduct a rigorous systematic literature review on this compound applications?

Basic Research Question

Define Scope : Use frameworks like PICO(T) to structure queries (e.g., "What are the biocatalytic applications of this compound?").

Database Selection : Search SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND enantioselectivity").

Citation Tracking : Follow backward/forward citations to identify seminal studies .

Data Synthesis : Tabulate findings (e.g., catalytic systems, yields) to identify trends and gaps.

What advanced techniques validate chiral purity and isotopic labeling in this compound derivatives?

Advanced Research Question

- Chiral Derivatization : Use Mosher’s acid or other chiral auxiliaries to enhance NMR/MS detectability.

- Isotopic Dilution Assays : Incorporate H or C labels (e.g., Undecanoic-2,2-d acid) for quantitative tracking .

- X-ray Crystallography : Resolve absolute configurations of crystalline derivatives.

- High-Resolution MS : Differentiate isotopic clusters to confirm labeling efficiency .

How can researchers reconcile conflicting bioactivity data for this compound in antimicrobial studies?

Advanced Research Question

Strain-Specific Analysis : Compare microbial strains used across studies (gram-positive vs. gram-negative).

Dose-Response Curves : Re-evaluate MIC (Minimum Inhibitory Concentration) values under standardized conditions.

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for heterogeneity .

Mechanistic Studies : Use transcriptomics/proteomics to identify target pathways and validate hypotheses .

What computational approaches predict the physicochemical properties of this compound?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model solvent interactions and partition coefficients (log P).

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy of formation).

- QSAR Models : Corrogate structure-activity relationships using descriptors like molar refractivity or H-bond donor capacity .

Validate predictions against experimental data from NIST or peer-reviewed datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.